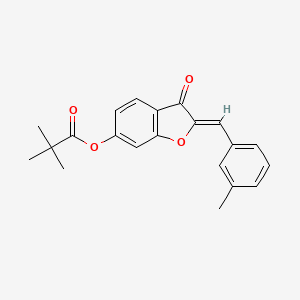
5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a butylamino group, a methylpyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the Butylamino Group: The butylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with butylamine in the presence of a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, catalysts like palladium or copper, and solvents like ethanol or dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the butylamino group.
Scientific Research Applications
5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Butylaminopyrimido[4’,5’4,5]selenolo(2,3-b)quinoline: A compound with a similar butylamino group and a different heterocyclic core.
5-Aminoazolo[1,5-a]pyrimidines: Compounds with similar amino groups and different heterocyclic structures.
Uniqueness
5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H17ClN4O |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
5-(butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N4O.ClH/c1-3-4-5-11-8-6-7(9(10)14)13(2)12-8;/h6H,3-5H2,1-2H3,(H2,10,14)(H,11,12);1H |
InChI Key |
OBNXBXJLPUIKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN(C(=C1)C(=O)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide](/img/structure/B12217023.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5-methyl-2-oxoindolin-3-yl}acetamide](/img/structure/B12217026.png)
![1-(2,2-difluoroethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12217027.png)
![N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12217035.png)
![5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide](/img/structure/B12217040.png)

![7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12217052.png)
![1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B12217057.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol](/img/structure/B12217072.png)
![3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid](/img/structure/B12217076.png)
![3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one](/img/structure/B12217084.png)
![7-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12217089.png)
![1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12217096.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B12217098.png)
